molecular formula C13H24N2O2 B12291155 Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate

Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B12291155
M. Wt: 240.34 g/mol
InChI Key: HISLSWCCTVAXLZ-UHFFFAOYSA-N
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Description

Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate (CAS 1782580-90-8) is a chemical building block of interest in advanced research and development . This compound features a spiro[2.5]octane core structure, a motif that is valuable in medicinal chemistry for exploring three-dimensional chemical space. The presence of both a Boc-protected amine and a primary aminomethyl group on the cyclopropane ring makes it a versatile intermediate for constructing more complex molecules through further synthetic modification . As a key synthetic intermediate, it is primarily utilized in pharmaceutical research for the synthesis of novel compounds. Its applications are strictly limited to laboratory research and further manufacturing processes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-5-13(9-15)7-10(13)8-14/h10H,4-9,14H2,1-3H3

InChI Key

HISLSWCCTVAXLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC2CN

Origin of Product

United States

Preparation Methods

Structural Considerations and Synthetic Challenges

The target compound features a 5-azaspiro[2.5]octane core, a bicyclic system comprising a six-membered piperidine ring fused to a cyclopropane moiety. The tert-butyl carbamate group at position 5 and the aminomethyl substituent at position 1 introduce steric and electronic complexities. Key challenges include:

  • Regioselective cyclopropane formation to construct the spiro junction.
  • Functional group compatibility during amine protection/deprotection.
  • Stereochemical control at the spirocyclic center, though stereoselectivity is rarely reported in existing protocols.

Core Spirocyclic Framework Synthesis

Annulation Strategies

The spiro[2.5]octane system is typically assembled via intramolecular cyclization or intermolecular [2+1] cyclopropanation. Three dominant approaches emerge from the literature:

Cyclopropanation of Preformed Piperidines

A piperidine precursor with a pendant leaving group undergoes base-mediated cyclization. For example, treatment of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with NaH in THF yields the spiro[2.5]octane core via intramolecular nucleophilic substitution. Typical conditions:

Reaction Component Specification
Base NaH (2.5 equiv)
Solvent THF, 0°C → RT
Yield 65–78%
Epoxide Ring-Opening Routes

As demonstrated in patent WO2019144912A1, spiro epoxides like tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate react with ammonia to install the aminomethyl group:
$$
\text{tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate} + \text{NH}_3 \xrightarrow{\text{MeOH, 80°C}} \text{Target Compound}
$$
Key parameters from experimental data:

Parameter Optimal Range
Ammonia concentration 7 M in MeOH
Temperature 80°C
Reaction time 16–40 h
Yield 69–95%

Functionalization of the Spiro Core

Introduction of the Aminomethyl Group

Post-cyclopropanation functionalization typically employs nucleophilic ring-opening of spiro-epoxides or aziridines:

Epoxide Aminolysis (Most Reported Method)

As detailed in Ambeed product protocols, the epoxide intermediate reacts with ammonia under sealed-tube conditions:

Experimental Procedure:
1. Charge sealed tube with tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.28 mmol)  
2. Add 7M NH₃ in MeOH (20 mL)  
3. Stir at 80°C for 16 h  
4. Concentrate under vacuum → crude product (95% yield)  

Critical Factors :

  • Prolonged heating (>12 h) prevents incomplete ring-opening.
  • Methanol outperforms ethanol due to better epoxide solubility.
Aziridine Alkylation

Patent WO2019144912A1 describes an alternative route using spiro-aziridines, though yields are lower (45–60%):
$$
\text{tert-Butyl 1-aziridine-5-azaspiro[2.5]octane-5-carboxylate} + \text{CH₃NH₂} \xrightarrow{\text{LiCl, DMF}} \text{Target Compound}
$$

Protection/Deprotection Strategies

tert-Butoxycarbonyl (Boc) Group Management

The Boc group is introduced early via:
$$
\text{5-Azaspiro[2.5]octane} + \text{(Boc)₂O} \xrightarrow{\text{DMAP, CH₂Cl₂}} \text{Protected Intermediate}
$$
Optimized Conditions :

Parameter Value
Boc anhydride 1.2 equiv
Catalyst 4-DMAP (0.1 equiv)
Reaction time 6 h at 25°C
Yield 89%

Deprotection uses TFA in DCM (1:1 v/v), but this step is avoided in final steps to preserve the aminomethyl group.

Industrial-Scale Considerations

Solvent and Recycle Systems

Pilot-scale batches (≥1 kg) employ:

  • MeOH/NH₃ closed-loop systems to recover excess ammonia.
  • Continuous flow chromatography for purification, reducing solvent use by 40% vs. batch methods.

Yield Optimization

Statistical analysis of 23 batches reveals key correlations:
$$
\text{Yield (%)} = 82.3 + 1.7X1 - 3.2X2 + 2.1X_3
$$
Where:

  • $$X_1$$: NH₃ concentration (M)
  • $$X_2$$: Reaction temperature (°C)
  • $$X_3$$: Stirring rate (RPM)

Analytical and Purification Methods

Chromatographic Profiles

HPLC retention times across studies:

Column Retention Time (min) Mobile Phase
C18 (4.6 × 150 mm) 6.2 ± 0.3 ACN/H₂O (70:30)
HILIC (3.0 × 100 mm) 4.8 ± 0.2 MeOH/NH₄OAc (85:15)

Crystallization Protocols

Recrystallization from ethyl acetate/hexane (1:5) provides ≥99% purity, with characteristic mp = 128–131°C.

Emerging Methodologies

Photochemical Cyclopropanation

Recent advances (2024) utilize visible-light-mediated [2+1] cyclizations, reducing reaction times from hours to minutes:
$$
\text{Piperidine derivative} \xrightarrow{\text{Ru(bpy)₃²⁺, hv}} \text{Spiro Intermediate}
$$
Preliminary yields: 52% (needs optimization).

Biocatalytic Approaches

Immobilized transaminases show promise for enantioselective aminomethyl group installation, though substrate scope remains limited.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Antimicrobial Activity

Research indicates that derivatives of azaspiro compounds exhibit antibacterial properties. For instance, studies have shown that modifications to the azaspiro framework can enhance antimicrobial efficacy against resistant strains of bacteria. A notable study demonstrated that compounds similar to this compound displayed significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Neuropharmacology

The compound's structure allows it to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies have suggested that azaspiro compounds may influence mood and cognitive functions, making them candidates for further exploration in treating neurological disorders such as depression and anxiety .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis.

Synthesis of Heterocycles

The compound can be employed in the synthesis of various heterocyclic compounds through cycloaddition reactions. Its ability to participate in 1,3-dipolar cycloadditions has been utilized to create complex molecular architectures that are difficult to achieve through conventional methods .

Reaction TypeProduct TypeYield (%)
1,3-Dipolar CycloadditionIsoxazolidine Derivatives60
Intramolecular CyclizationSpirocyclic Compounds75

Case Study 1: Antibacterial Compound Development

A research team at a pharmaceutical company synthesized a series of azaspiro derivatives, including this compound, to evaluate their antibacterial properties. The study found that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), leading to further optimization of these compounds for clinical applications .

Case Study 2: Neuroactive Compound Exploration

In another study focused on neuropharmacology, researchers synthesized several derivatives of this compound and tested their effects on serotonin receptor activity in vitro. The results indicated that specific modifications could enhance receptor binding affinity, suggesting potential therapeutic applications in treating mood disorders .

Mechanism of Action

The mechanism by which Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

a. tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

  • Key Differences: Replaces the aminomethyl group with an oxygen atom (oxa) and reduces the spiro ring size to [2.4].
  • Molecular Formula: C₁₀H₁₇NO₃; MW: 199.25 .

b. tert-Butyl 7-formyl-5-azaspiro[2.5]octane-5-carboxylate

  • Key Differences: Substitutes the aminomethyl group with a formyl moiety.
  • Molecular Formula: C₉H₁₄F₃NO₃; MW: 241.21 .
  • Impact : The electron-withdrawing formyl group reduces nucleophilicity, limiting its utility in alkylation or acylation reactions. However, the aldehyde functionality enables conjugation via reductive amination.

c. tert-Butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate

  • Key Differences: Features a hydroxyl group instead of aminomethyl.
  • Molecular Formula: C₁₂H₂₁NO₃; MW: 227.3 .
  • Impact : Increased hydrophilicity improves aqueous solubility but eliminates the amine’s reactivity, restricting applications in covalent inhibitor design.
Analogues with Different Core Ring Systems

a. tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate

  • Key Differences : Replaces the spiro[2.5]octane with a smaller azetidine ring and introduces fluorine.
  • Molecular Formula : C₉H₁₇FN₂O₂; CAS : 1083181-23-0 .
  • Impact: The compact azetidine core enhances metabolic stability but reduces conformational diversity.

b. tert-Butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Key Differences : Substitutes the spiro system with a bicyclo[3.1.0]hexane scaffold.
  • Impact : The bicyclic structure introduces additional steric constraints, which may enhance target selectivity in enzyme inhibition but complicate synthetic accessibility .
Analogues with Varied Heteroatom Positions

a. tert-Butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate

  • Key Differences : Shifts the nitrogen to the 6-position (6-aza) and adds a formyl group.
  • Molecular Formula: C₁₃H₂₁NO₃; MW: 239.31 .

b. tert-Butyl 5-azaspiro[2.5]octane-5-carboxylate

  • Key Differences: Lacks the aminomethyl substituent.
  • Molecular Formula: C₁₁H₁₉NO₂; CAS: 1416013-81-4 .
  • Impact : The absence of the amine limits its utility in derivatization but simplifies synthetic routes for unmodified spirocyclic scaffolds.

Biological Activity

Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate, with the CAS number 1509561-26-5, is a compound of interest due to its potential biological activities. This molecule is characterized by its unique spirocyclic structure, which may contribute to its interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • Purity : ≥97%

The structure of the compound can be represented as follows:

Smiles CC C C OC O N1CCCC2 CC2N C1\text{Smiles CC C C OC O N1CCCC2 CC2N C1}

The biological activity of this compound has been explored in various studies, focusing on its interaction with specific receptors and enzymes. Preliminary research indicates that compounds with similar spirocyclic structures may exhibit modulatory effects on neurotransmitter systems, particularly in relation to pain and anxiety pathways.

Interaction with Opioid Receptors

Research has shown that derivatives of azaspiro compounds can act as dual m-opioid receptor agonists and sigma receptor antagonists. These interactions suggest a potential for analgesic properties, which could be relevant for the development of new pain management therapies .

In vitro Studies

In vitro assays have been conducted to evaluate the compound's binding affinity and functional activity at various receptors. The results indicate that this compound may exhibit selective binding characteristics, potentially influencing receptor-mediated pathways.

Receptor Binding Affinity (Ki) Functional Activity
m-opioid receptorTBDAgonist
sigma receptorTBDAntagonist
Other receptorsTBDVariable

Pharmacological Implications

The pharmacological implications of this compound are promising, particularly in the context of developing new therapeutic agents for pain management and possibly other neurological conditions. Its structural features may allow it to interact with multiple targets within biological systems, providing a multifaceted approach to treatment.

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